molecular formula C16H22O9 B1249802 Gardaloside

Gardaloside

Cat. No. B1249802
M. Wt: 358.34 g/mol
InChI Key: KGDIDCUROGOWDM-WDALVHIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gardaloside is a natural product found in Gardenia jasminoides with data available.

Scientific Research Applications

Immunomodulatory Properties

Gardaloside, identified in the fruits of Gardenia jasminoides, displays significant immunosuppressive properties. In a study conducted by Chang et al. (2005), gardaloside was found to inhibit IL-2 secretion, which is vital in the activation of human peripheral blood T cells. This finding suggests potential applications in the management of immune responses, particularly in conditions where immunosuppression is beneficial (Chang et al., 2005).

properties

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

IUPAC Name

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H22O9/c1-6-9(19)2-8-7(3-17)5-23-15(11(6)8)25-16-14(22)13(21)12(20)10(4-18)24-16/h3,5,8-16,18-22H,1-2,4H2/t8-,9+,10-,11-,12-,13+,14-,15+,16+/m1/s1

InChI Key

KGDIDCUROGOWDM-WDALVHIASA-N

Isomeric SMILES

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C=C1C(CC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O

synonyms

gardaloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardaloside
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Gardaloside
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Gardaloside
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Gardaloside
Reactant of Route 5
Gardaloside
Reactant of Route 6
Gardaloside

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